2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical compound frequently encountered in medicinal chemistry research as a versatile building block. It features a piperazine ring, a common structure found in numerous pharmaceuticals, often included to improve solubility and bioavailability. [, , , , , , , ]. The presence of both a ketone and a hydroxyl group in its structure allows for diverse chemical modifications, making it suitable for creating a wide range of derivatives. [, , , , ].
(a) Reductive Amination: A salt of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (6) is reacted with 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (IV) in the presence of a reducing agent. This step results in the formation of (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (II). []
(b) Palladium-Catalyzed Coupling: The compound (II) from step (a) undergoes a palladium-catalyzed coupling reaction with 2-aminopyrimidine-5-ylboronic acid (III). This step yields the final product, (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (I). []
In pharmacology and neuroscience, piperazine derivatives have been explored for their potential as psychotropic agents due to their interaction with serotonin receptors. Compounds with significant affinity to 5-HT1A and 5-HT2A receptors could serve as leads for the development of new antipsychotic medications3. The antidepressant and antianxiety activities of certain derivatives have also been investigated, with some compounds showing promising results in behavioral tests4.
The affinity of piperazine derivatives for alpha-adrenoceptors suggests their potential application in cardiovascular research. Compounds with alpha 1-adrenoceptor antagonistic properties could be beneficial in the treatment of conditions such as hypertension and benign prostatic hyperplasia6.
Piperazine derivatives have shown promise in antiviral research, particularly in the inhibition of HIV-1 RT. Some derivatives have exhibited significant anti-HIV activity, which could lead to the development of new antiretroviral therapies5. Additionally, these compounds have demonstrated antibacterial and antifungal activities, indicating their potential as broad-spectrum antimicrobial agents5.
In diabetes research, the inhibition of PTP1B by piperazine derivatives represents a novel approach to managing the disease. Compounds that inhibit PTP1B have shown activity in in vivo models of diabetes, suggesting their potential as antidiabetic agents7.
The mechanism of action of piperazine derivatives is complex and varies depending on the specific compound and target receptor. For instance, 1-(m-Trifluoromethylphenyl)-piperazine has been shown to act as a serotonin receptor agonist in rat brain, affecting serotonin turnover and binding to serotonin receptors1. Similarly, compounds with affinity to both 5-HT1A and 5-HT2A receptors have been synthesized, indicating potential applications as atypical antipsychotic drugs3. In the realm of adrenergic receptors, certain piperazine derivatives have demonstrated affinity and antagonistic properties towards alpha-adrenoceptors, which could have implications for cardiovascular diseases6. Additionally, novel piperazine derivatives have been designed as inhibitors of HIV-1 reverse transcriptase (RT) and have shown significant inhibition of HIV-1 RT, along with antimicrobial activities5. Furthermore, some derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: